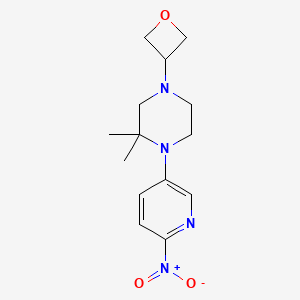
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring, a nitropyridine moiety, and an oxetane ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine typically involves multi-step organic reactions. The starting materials may include 2,2-dimethylpiperazine, 6-nitropyridine, and oxetane derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: These reactions can be used to introduce the nitropyridine moiety onto the piperazine ring.
Cyclization reactions: Formation of the oxetane ring may involve cyclization of appropriate intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This could include:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine and oxetane moieties may play a role in binding to these targets, influencing biological pathways and exerting specific effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpiperazine: A simpler analog without the nitropyridine and oxetane groups.
6-Nitropyridine derivatives: Compounds with similar nitropyridine moieties but different substituents.
Oxetane-containing compounds: Molecules with oxetane rings but different functional groups.
Uniqueness
2,2-Dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H20N4O3 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2,2-dimethyl-1-(6-nitropyridin-3-yl)-4-(oxetan-3-yl)piperazine |
InChI |
InChI=1S/C14H20N4O3/c1-14(2)10-16(12-8-21-9-12)5-6-17(14)11-3-4-13(15-7-11)18(19)20/h3-4,7,12H,5-6,8-10H2,1-2H3 |
InChI Key |
QYFORDLTHAUZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C3COC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















